4-(3,5-Dicarboxyphenyl)-2-formylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-formyl-4-hydroxyphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-7-12-3-8(1-2-13(12)17)9-4-10(14(18)19)6-11(5-9)15(20)21/h1-7,17H,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJFFNUUMVUESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685345 | |
| Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-44-6 | |
| Record name | [1,1′-Biphenyl]-3,5-dicarboxylic acid, 3′-formyl-4′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3,5 Dicarboxyphenyl 2 Formylphenol
Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis
A retrosynthetic analysis of the target molecule, 4-(3,5-Dicarboxyphenyl)-2-formylphenol, suggests that the most logical disconnection is the carbon-carbon single bond linking the two distinct aromatic rings. This bond connects the C4 position of the 2-formylphenol (salicylaldehyde) moiety to the C1 position of the 3,5-dicarboxyphenyl (isophthalic acid) moiety.
This disconnection strategy points towards a palladium-catalyzed cross-coupling reaction as the key bond-forming step. Such reactions are central to modern organic synthesis for their efficiency in creating aryl-aryl bonds. youtube.com This approach simplifies the complex target molecule into two more readily accessible precursor fragments:
A 3,5-dicarboxyphenyl derivative , functionalized for coupling (e.g., as an organoborane or an organohalide).
A 2-formylphenol derivative , also bearing a complementary functional group for the coupling reaction (e.g., an organohalide or an organoborane).
The choice between which fragment serves as the nucleophile (organoboron component) and which acts as the electrophile (organohalide component) depends on the availability and stability of the respective precursors.
Precursor Synthesis and Functional Group Transformations
The successful synthesis of the target compound hinges on the efficient preparation of its key building blocks. The functional groups present—carboxylic acids, a phenol (B47542), and an aldehyde—may require protection during certain synthetic steps to prevent unwanted side reactions.
Two primary types of precursors can be envisioned for the isophthalic acid fragment: a halogenated derivative or a boronic acid derivative.
5-Bromoisophthalic Acid : This compound serves as an excellent electrophilic partner in cross-coupling reactions. It can be synthesized through the electrophilic bromination of isophthalic acid. One documented method involves reacting isophthalic acid with N-bromosuccinimide (NBS). asianpubs.org Another industrial approach uses bromine in the presence of fuming sulfuric acid (oleum), which contains sulfur trioxide, to achieve high selectivity for the 5-position. google.comgoogle.com The two carboxyl groups are strongly deactivating and meta-directing, which guides the incoming electrophile (bromine) to the C5 position, the only position meta to both groups.
3,5-Dicarboxyphenylboronic Acid : This organoboron compound is the nucleophilic partner in a Suzuki-Miyaura coupling. synblock.comclearsynth.comchemicalbook.com Its synthesis typically starts from 5-bromoisophthalic acid (or its corresponding dimethyl ester to improve solubility and prevent side reactions with the Grignard or organolithium reagent). The process involves a halogen-metal exchange, followed by quenching the resulting organometallic intermediate with a trialkyl borate (B1201080) (e.g., trimethyl borate), and subsequent acidic hydrolysis to yield the boronic acid.
The salicylaldehyde (B1680747) fragment must be functionalized at the C4 position with either a halogen or a boron-containing group.
4-Halosalicylaldehydes : The synthesis can begin with salicylaldehyde, which can be prepared via methods like the Reimer-Tiemann reaction from phenol, chloroform, and a base. hkasme.orgresearchgate.net Subsequent electrophilic halogenation (e.g., bromination) of salicylaldehyde is directed by the strongly activating hydroxyl group to the ortho and para positions. vaia.com Since the ortho position (C6) is adjacent to the formyl group, substitution at the para position (C4) is often favored, yielding 4-bromosalicylaldehyde.
4-Boronosalicylaldehydes : An alternative precursor is a salicylaldehyde derivative bearing a boronic acid or boronic ester at the C4 position. This could be prepared from 4-bromosalicylaldehyde. The synthesis would involve protecting the phenol and aldehyde groups, followed by conversion of the bromo-group to a boronic ester (e.g., a pinacol (B44631) boronate) via a palladium-catalyzed Miyaura borylation reaction.
A highly regioselective method for the direct ortho-formylation of phenols can also be employed. For instance, a 4-bromophenol (B116583) could be selectively formylated at the C2 position using paraformaldehyde and anhydrous magnesium dichloride in THF to produce 5-bromosalicylaldehyde, an isomer of the desired precursor. orgsyn.org Therefore, careful selection of the starting material and reaction sequence is crucial.
Key Coupling Reactions and Reaction Conditions for Target Compound Formation
The final assembly of the two aromatic precursors into this compound is accomplished through a key bond-forming reaction.
The Suzuki-Miyaura coupling is the most prominent and logical strategy for forming the aryl-aryl bond in the target molecule. libretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. youtube.com
A plausible synthetic route would involve the coupling of 3,5-dicarboxyphenylboronic acid with a 4-halosalicylaldehyde (e.g., 4-bromosalicylaldehyde). To prevent interference from the acidic protons of the carboxyl and phenol groups and the reactivity of the aldehyde, these functional groups would likely need to be protected. For example:
The carboxylic acids could be converted to methyl or ethyl esters.
The phenolic hydroxyl and aldehyde could be protected as an acetal (B89532) or other suitable protecting groups.
The typical reaction conditions for the Suzuki-Miyaura coupling would include:
Catalyst : A palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) precatalyst like palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand. youtube.com
Base : An inorganic base is required to facilitate the transmetalation step. Common choices include potassium carbonate, cesium carbonate, or potassium phosphate. youtube.comlibretexts.org
Solvent : A mixture of an organic solvent (like dioxane, toluene (B28343), or dimethylformamide) and water is often used.
The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron compound to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. youtube.com After the coupling reaction, a final deprotection step would be necessary to reveal the carboxylic acid, phenol, and aldehyde functionalities of the target molecule.
While the Sonogashira coupling is another powerful palladium-catalyzed reaction, it is used to form carbon-carbon bonds between sp² (aryl/vinyl) and sp (alkynyl) hybridized carbons. nih.gov Therefore, it is not a suitable method for the direct aryl-aryl linkage required for this specific target compound.
While cross-coupling reactions represent the most likely pathway, other classical and modern methods can be considered.
Electrophilic Aromatic Substitution (EAS) : A classical EAS approach, such as a Friedel-Crafts reaction, is theoretically possible but practically challenging for this target. For instance, reacting salicylaldehyde with a 3,5-isophthaloyl dichloride under Friedel-Crafts conditions would likely suffer from poor regioselectivity and potential side reactions due to the multiple functional groups. chemeurope.com The directing effects of the hydroxyl and formyl groups on the salicylaldehyde ring would compete, and the Lewis acid catalyst could complex with the carbonyls and hydroxyl group, deactivating the ring.
Directed Ortho-Metallation (DoM) : DoM offers a more controlled alternative to classical EAS. In this strategy, a directing group on an aromatic ring guides a strong base (typically an organolithium reagent) to deprotonate a specific ortho position, creating a nucleophilic organometallic species. This species can then react with an electrophile. For this target, one could envision a scenario where a protected salicylaldehyde is lithiated at the C4 position (directed by a suitable group) and then reacted with an electrophilic source of the 3,5-dicarboxyphenyl ring. However, achieving regioselective metallation at the C4 position of a salicylaldehyde derivative can be complex.
Purification and Isolation Techniques for the Target Compound
The purification of this compound from a crude reaction mixture presents a unique challenge due to the presence of multiple functional groups with varying polarities: a weakly acidic phenol, a non-polar biphenyl (B1667301) backbone, and two strongly acidic carboxylic acid groups. A multi-step purification strategy is therefore essential to achieve high purity.
An initial purification step would likely involve an acid-base extraction . The crude product, dissolved in an appropriate organic solvent like ethyl acetate, can be washed with a mild aqueous base, such as a saturated sodium bicarbonate solution. This would selectively deprotonate the highly acidic carboxylic acid groups, transferring the desired product into the aqueous layer as a dicarboxylate salt, while leaving less acidic phenolic byproducts and neutral impurities in the organic layer. Subsequent acidification of the aqueous layer with a strong acid, like hydrochloric acid, would re-protonate the carboxylic acids, causing the purified product to precipitate out of the solution. lookchem.com
Recrystallization would be a crucial subsequent step to further purify the isolated solid. The choice of solvent is critical and would likely involve a polar protic solvent system, such as an ethanol/water or acetic acid/water mixture, to solubilize the compound at elevated temperatures and allow for the formation of a crystalline solid upon cooling. lookchem.com The presence of both polar (carboxyl, hydroxyl, formyl) and non-polar (biphenyl) regions in the molecule may necessitate experimentation with various solvent systems to achieve optimal crystal growth and impurity rejection.
For achieving very high purity, particularly for analytical standards, column chromatography could be employed. Given the acidic nature of the compound, silica (B1680970) gel chromatography might be challenging due to strong adsorption. However, reversed-phase chromatography (C18) using a buffered mobile phase could be an effective technique. nih.gov Another approach is ion-exchange chromatography, which can separate molecules based on their charge. nih.govacs.org Anion-exchange chromatography, in particular, would be well-suited for binding the dicarboxylate form of the product, allowing for the elution of neutral and cationic impurities, followed by elution of the desired product using a high salt concentration or a change in pH. acs.org
A specialized technique, Solid-Phase Extraction (SPE) , could also be adapted for purification. Anion exchange resins, such as DOWEX 1x8-400 formate, have been shown to be effective in capturing carboxylic acids from reaction mixtures. acs.org The crude product could be passed through an SPE cartridge containing such a resin, which would bind the dicarboxylic acid. After washing away impurities, the pure product could be eluted by a solution containing a strong acid like trifluoroacetic acid or formic acid. acs.org
The following table summarizes the potential purification techniques:
| Purification Technique | Principle | Key Considerations |
| Acid-Base Extraction | Separation based on the differential acidity of functional groups. | Choice of base is crucial to selectively deprotonate carboxylic acids over the phenol. |
| Recrystallization | Purification based on differences in solubility between the product and impurities at different temperatures. | Solvent selection is critical to accommodate both polar and non-polar functionalities. |
| Column Chromatography | Separation based on differential partitioning between a stationary phase and a mobile phase. | Reversed-phase or ion-exchange chromatography may be more suitable than normal-phase silica gel. |
| Solid-Phase Extraction | Selective retention of the analyte on a solid support followed by elution. | Anion exchange resins can be highly effective for capturing dicarboxylic acids. |
Yield Optimization and Scalability Considerations for Industrial Applications
Optimizing the yield and ensuring the scalability of the synthesis of this compound are critical for its potential industrial applications. This requires careful consideration of the reaction conditions for both the key bond-forming steps: the Suzuki-Miyaura coupling and the subsequent ortho-formylation.
Yield Optimization:
For the Suzuki-Miyaura coupling step, which would likely involve the reaction of a protected 4-halophenol with a 3,5-dicarboxybenzeneboronic acid derivative, several parameters can be optimized. The choice of palladium catalyst and ligand is paramount. acs.org For large-scale synthesis, highly active and stable catalyst systems are preferred to minimize catalyst loading and cost. acs.orgresearchgate.netwikipedia.orglibretexts.org The base used in the reaction plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield. wikipedia.org Common bases include potassium carbonate, potassium phosphate, and cesium carbonate. The solvent system, often a mixture of an organic solvent (like toluene or dioxane) and water, also needs to be optimized for reactant solubility and reaction kinetics. wikipedia.org
For the ortho-formylation step, likely a Duff reaction or a related method, optimization would focus on the stoichiometry of the reactants, reaction temperature, and time. acs.orgecu.eduwikipedia.orgsynarchive.com The Duff reaction, which typically uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, is known for its variable yields. ecu.eduuni.educhemeurope.com Optimizing the ratio of the phenolic substrate to HMTA and the concentration of the acid catalyst (e.g., acetic acid, trifluoroacetic acid, or even solid acids like silica-supported sulfuric acid) is critical. acs.orgresearchgate.net Recent developments in mechanochemical Duff reactions have shown promise for improved yields and sustainability by avoiding bulk solvents. acs.orgnih.gov
The following table outlines key parameters for yield optimization:
| Reaction Step | Parameter to Optimize | Common Variations and Considerations |
| Suzuki-Miyaura Coupling | Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | Phosphine-based ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | |
| Solvent | Toluene/water, Dioxane/water, THF/water | |
| ortho-Formylation (Duff Reaction) | Formylating Agent | Hexamethylenetetramine (HMTA) |
| Acid Catalyst | Acetic acid, Trifluoroacetic acid, H₂SO₄ (catalytic) | |
| Reaction Conditions | Temperature, reaction time, conventional heating vs. mechanochemistry |
Scalability Considerations:
Transitioning the synthesis from a laboratory scale to an industrial process introduces several challenges. For the Suzuki-Miyaura coupling , the cost and toxicity of the palladium catalyst are major concerns. acs.org Developing recyclable catalyst systems or using very low catalyst loadings is crucial for economic viability. acs.org The safe handling of flammable organic solvents and the management of aqueous waste streams containing boron compounds and inorganic salts are also significant considerations. wikipedia.org The use of flow chemistry is an emerging strategy to improve heat and mass transfer, enhance safety, and enable continuous production.
For the Duff reaction , scalability can be hampered by the often-moderate yields and the need for potentially corrosive acids like trifluoroacetic acid. acs.orgecu.edu The workup procedure, which involves hydrolysis and extraction, can be cumbersome on a large scale. The development of more efficient and greener formylation methods, such as the aforementioned mechanochemical approach, could significantly improve the scalability of this step. acs.orgnih.gov The isolation and purification of the final product, with its multiple acidic functional groups, would also require robust and efficient industrial processes, such as large-scale crystallization and filtration systems. The management of acidic and basic waste streams from the purification process is another key environmental and economic factor. google.com
Advanced Spectroscopic and Structural Elucidation of 4 3,5 Dicarboxyphenyl 2 Formylphenol
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement. For 4-(3,5-Dicarboxyphenyl)-2-formylphenol, the expected molecular formula is C₁₅H₁₀O₆.
The calculated exact mass for the neutral molecule [M] is 286.0477 g/mol . In positive-ion mode HRMS, the protonated molecule [M+H]⁺ would be observed, with a calculated m/z of 287.0550. In negative-ion mode, the deprotonated molecule [M-H]⁻ would have a calculated m/z of 285.0399. The observation of these ions within a narrow mass tolerance (typically < 5 ppm) in an experimental setting would provide strong evidence for the elemental composition of C₁₅H₁₀O₆, thus confirming the molecular formula.
Table 1: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₅H₁₁O₆⁺ | 287.0550 |
| [M+Na]⁺ | C₁₅H₁₀NaO₆⁺ | 309.0373 |
| [M-H]⁻ | C₁₅H₉O₆⁻ | 285.0399 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra, as well as the application of 2D NMR techniques.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Aldehydic Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring. It is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.5 ppm.
Phenolic Proton (-OH): The chemical shift of the phenolic proton is variable and depends on factors such as solvent, concentration, and temperature. It is expected to be a broad singlet, likely in the range of δ 10.0-12.0 ppm, potentially showing hydrogen bonding with the adjacent formyl group.
Carboxylic Acid Protons (-COOH): These protons are highly acidic and will also appear as broad singlets at a very downfield chemical shift, typically above δ 12.0 ppm.
Aromatic Protons: The protons on the two aromatic rings will show characteristic splitting patterns and chemical shifts based on their substitution.
2-formylphenol ring: The three protons on this ring will constitute an ABC spin system. The proton ortho to the formyl group and meta to the hydroxyl group would likely appear around δ 7.8-8.0 ppm. The other two protons would resonate between δ 7.0 and 7.6 ppm.
3,5-dicarboxyphenyl ring: This ring has three protons. The proton at the 4'-position (para to the other ring) would be a triplet, and the two protons at the 2' and 6'-positions would appear as a doublet, with chemical shifts expected in the range of δ 8.0-8.5 ppm due to the deshielding effect of the two carboxylic acid groups.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehydic-H | 9.8 - 10.5 | s |
| Phenolic-OH | 10.0 - 12.0 | br s |
| Carboxylic-COOH | > 12.0 | br s |
| Aromatic-H (2-formylphenol ring) | 7.0 - 8.0 | m |
| Aromatic-H (3,5-dicarboxyphenyl ring) | 8.0 - 8.5 | m |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Carbonyl Carbons: The aldehydic carbonyl carbon is expected to resonate around δ 190-195 ppm. The carboxylic acid carbonyl carbons will appear in the range of δ 165-175 ppm.
Aromatic Carbons: The aromatic region of the spectrum (δ 110-160 ppm) will show multiple signals.
The carbon attached to the hydroxyl group (C-OH) will be shielded and is expected around δ 155-160 ppm.
The carbons attached to the carboxylic acid groups will be found around δ 130-135 ppm.
The carbon attached to the formyl group will be in the region of δ 120-125 ppm.
The remaining aromatic carbons will resonate within the δ 115-140 ppm range.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehydic C=O | 190 - 195 |
| Carboxylic C=O | 165 - 175 |
| Aromatic C-O | 155 - 160 |
| Aromatic C-COOH | 130 - 135 |
| Other Aromatic C | 115 - 140 |
To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. It would be crucial for assigning the protons within each aromatic spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the protonated carbons in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It could be used to confirm the through-space interactions between the formyl proton and the adjacent aromatic proton.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. chemrxiv.org
O-H Stretching: The phenolic and carboxylic acid O-H stretches will appear as very broad bands in the IR spectrum, typically in the region of 3500-2500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a series of sharp bands between 3100 and 3000 cm⁻¹. The aldehydic C-H stretch will show two characteristic weak bands around 2850 and 2750 cm⁻¹.
C=O Stretching: This will be a very strong and prominent feature. The aldehydic C=O stretch is expected around 1700-1680 cm⁻¹. The carboxylic acid C=O stretch will likely appear around 1720-1700 cm⁻¹. Due to conjugation and potential hydrogen bonding, these values may shift.
C=C Stretching: The aromatic ring C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.
C-O Stretching: The phenolic C-O stretch will likely be observed in the 1260-1180 cm⁻¹ region.
Raman spectroscopy would provide complementary information, with non-polar bonds often giving stronger signals. The aromatic ring vibrations would be particularly prominent in the Raman spectrum.
Table 4: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | Weak |
| O-H Stretch (Phenol) | 3400 - 3200 | Medium, Broad | Weak |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Strong |
| C-H Stretch (Aldehyde) | 2850 & 2750 | Weak | Medium |
| C=O Stretch (Carboxylic Acid) | 1720 - 1700 | Strong | Medium |
| C=O Stretch (Aldehyde) | 1700 - 1680 | Strong | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Strong |
| C-O Stretch (Phenol) | 1260 - 1180 | Strong | Weak |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The extensive π-system of this compound, which includes two phenyl rings and multiple carbonyl groups, is expected to result in strong UV absorption.
The spectrum would likely show multiple absorption bands corresponding to π → π* and n → π* transitions.
π → π Transitions:* These are typically high-intensity absorptions. For this extended aromatic system, strong bands are expected in the 250-350 nm range.
n → π Transitions:* These are lower-intensity absorptions arising from the non-bonding electrons on the oxygen atoms of the carbonyl groups. They are expected to appear as weaker shoulders or bands at longer wavelengths (> 300 nm).
The exact position and intensity of the absorption maxima would be sensitive to the solvent polarity.
Table 5: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λ_max (nm) | Molar Absorptivity (ε) |
| π → π | 250 - 280 | High |
| π → π | 300 - 350 | Medium to High |
| n → π* | > 300 | Low |
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
A comprehensive search for single-crystal X-ray diffraction data for the compound this compound, also known by its IUPAC name 5-(3-formyl-4-hydroxyphenyl)isophthalic acid, was conducted across major crystallographic databases and the scientific literature. Despite extensive efforts, no publicly available crystallographic information file (CIF) or detailed structural analysis for this specific compound could be located.
The investigation included searches in the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), and broad inquiries for relevant research articles. While structural data exists for related compounds, such as derivatives of isophthalic acid and other biphenyl (B1667301) systems, the specific crystal structure of this compound has not been reported or deposited in these databases.
Consequently, a detailed discussion on the crystal packing, intermolecular interactions, and solid-state conformational analysis, as outlined in the requested sections 3.5.1 and 3.5.2, cannot be provided at this time. The generation of data tables for crystallographic parameters, hydrogen bonding, π-π stacking interactions, and torsional angles is contingent upon the availability of experimental single-crystal X-ray diffraction data.
Further research, including the synthesis and crystallographic analysis of this compound, would be required to elucidate its solid-state architecture and conformational properties.
Lack of Publicly Available Research on the Coordination Chemistry of this compound
The investigation included searches for the synthesis, crystal structure, and characterization of metal complexes involving this particular ligand. Various search strategies were employed, including the use of alternative names such as "4-(3,5-dicarboxyphenyl)salicylaldehyde" and broader searches for functionalized salicylaldehyde (B1680747) ligands in MOF construction.
While there is extensive literature on the coordination chemistry of other multidentate carboxylic acids and salicylaldehyde derivatives in the formation of MOFs and CPs, the specific compound "this compound" does not appear in the available scientific record. Consequently, the detailed article on its coordination chemistry as outlined in the request cannot be generated without resorting to speculation or fabricating data, which would compromise scientific accuracy.
The following sections, which were intended to form the core of the article, remain unaddressed due to the absence of specific research findings for this compound:
Coordination Chemistry of 4 3,5 Dicarboxyphenyl 2 Formylphenol As a Multidentate Ligand
Synthesis and Characterization of Metal Complexes and Coordination Assemblies
Characterization of Metal Complexes: Elemental Analysis, Thermogravimetric Analysis (TGA), Powder X-ray Diffraction (PXRD)
It is possible that research on this compound exists but is not publicly accessible or is indexed under a non-obvious nomenclature. However, based on the exhaustive search of publicly available information, there is no basis to create the requested scientific article.
Table of Mentioned Compounds
Structural Diversity of Metal-Organic Architectures
The versatile coordination modes offered by the carboxylate, formyl, and phenol (B47542) groups of 4-(3,5-Dicarboxyphenyl)-2-formylphenol are expected to give rise to a wide array of metal-organic architectures. The specific structure adopted is influenced by factors such as the metal ion's coordination preferences, the reaction conditions, and the presence of ancillary ligands.
The multidentate nature of this compound makes it an excellent candidate for constructing coordination polymers with varying dimensionalities.
1D Coordination Polymers: One-dimensional (1D) chain-like structures can be formed when the ligand bridges metal ions in a linear or zigzag fashion. For example, the two carboxylate groups could coordinate to different metal centers, leading to the propagation of a 1D chain. The dimensionality can be controlled by the choice of metal ion and the reaction stoichiometry. For instance, the reaction of copper(II) acetate (B1210297) with terpyridine-based ligands has been shown to produce 1D polymers where paddle-wheel {Cu₂(μ-OAc)₄} units are connected by the organic linkers. nih.gov Similarly, 1D zigzag chains have been observed in coordination polymers of Mn(II) and Zn(II) with 2,5-dihydroxy-1,4-benzoquinone (B104904) and 4,4'-bipyridyl. nih.gov
2D and 3D Coordination Polymers: The presence of three potential coordination sites (two carboxylates and the formyl/phenol end) allows for the formation of two-dimensional (2D) layered structures and three-dimensional (3D) frameworks. When all three coordination sites of the ligand are utilized to bridge different metal centers, a 3D network can be established. The resulting topology of the network will depend on the coordination geometry of the metal ion and the conformational flexibility of the ligand. Numerous examples exist of 2D and 3D MOFs constructed from dicarboxylate and tricarboxylate ligands with various metal ions. mdpi.comfrontiersin.orgnih.gov For instance, the use of a tricarboxylate ligand, 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole, with Ni(II) has led to the formation of a 2D layer-like framework. mdpi.comnih.gov Solvothermal reactions of dysprosium and samarium salts with a flexible tetracarboxylate ligand have yielded 3D open frameworks. rsc.org
The assembly of coordination polymers from ligands like this compound can lead to more complex structural features:
Interpenetration: In the formation of 3D frameworks, it is common for two or more independent networks to become entangled, a phenomenon known as interpenetration. This can occur to fill the void space within a single network and often influences the porosity of the resulting material.
Helical Structures: The chirality of the ligand or the coordination environment around the metal center can induce the formation of helical chains. These helical structures can be either left-handed or right-handed and can further assemble into more complex supramolecular architectures.
Pore Geometries: The size and shape of the pores within MOFs and CPs are determined by the length and rigidity of the organic ligand and the coordination geometry of the metal center. The resulting frameworks can exhibit one-dimensional channels or three-dimensional pore systems, which are crucial for applications such as gas storage and catalysis. For example, Co(II)-based MOFs with the tpt ligand have been shown to form 3D porous frameworks with 1D cylindrical channels. nih.gov
Influence of Metal Ion Identity and Oxidation State on Coordination Geometry and Network Topology
The choice of the metal ion is a critical factor that dictates the final structure and properties of the coordination compound. Different metal ions have distinct coordination preferences in terms of coordination number, geometry, and lability, which in turn influences the network topology.
Transition metals, with their variable oxidation states and diverse coordination geometries (e.g., tetrahedral, square planar, octahedral), are expected to form a wide range of coordination compounds with this compound.
Coordination Geometry: First-row transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) are commonly used in the construction of MOFs. Mn(II) often exhibits a preference for octahedral geometry, while Cu(II) can adopt square planar or distorted octahedral geometries due to the Jahn-Teller effect. The coordination of the formyl group is also a possibility, leading to the formation of transition metal formyl complexes. wikipedia.org The synthesis of transition metal complexes with Schiff bases derived from aldehydes and amines is a well-established area of research. sbmu.ac.ir
Table 1: Examples of Transition Metal Coordination Polymers with Carboxylate Ligands
| Metal Ion | Ligand | Dimensionality | Structural Features | Reference |
|---|---|---|---|---|
| Mn(II), Zn(II) | 2,5-dihydroxy-1,4-benzoquinone, 4,4'-bipyridyl | 1D | Zigzag chain structure | nih.gov |
| Cu(II) | 4'-(4-alkyloxyphenyl)-3,2':6',3"-terpyridine, Acetate | 1D | Paddle-wheel units connected by ligands | nih.gov |
| Ni(II) | 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole | 2D | Layer-like framework | mdpi.comnih.gov |
| Mn(II) | 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole, 1,10-phenanthroline | 2D | 3-connected net with a Schläfli symbol of (4⁴.6) | mdpi.comnih.gov |
| Cd(II) | 2,2'-bipyridine-4,4'-dicarboxylic acid | 2D | Interdigitated networks with (sql) topology | frontiersin.org |
Lanthanide ions are particularly interesting for the construction of luminescent MOFs due to their unique photophysical properties, including sharp emission bands and long luminescence lifetimes.
Coordination Chemistry: Lanthanide ions are hard Lewis acids and prefer to coordinate with hard donors like oxygen atoms from carboxylate and hydroxyl groups. They typically exhibit high coordination numbers (usually 8 or 9), leading to complex coordination geometries such as square antiprismatic or tricapped trigonal prismatic. The large ionic radii of lanthanides also influence the resulting framework structures.
Luminescent Properties: The formyl and phenyl groups in the this compound ligand can act as "antenna" chromophores. These groups can absorb UV light and efficiently transfer the energy to the coordinated lanthanide ion, which then emits at its characteristic wavelength. This process, known as the "antenna effect," is crucial for achieving strong lanthanide luminescence. For instance, lanthanide complexes based on 4,5-di(3,5-dicarboxylphenoxy)phthalic acid exhibit the characteristic fluorescence of Eu(III) and Tb(III) ions. rsc.orgnih.gov Similarly, Eu³⁺ and Tb³⁺ complexes with 3,3',4,4'-diphenylsulfonetetracarboxylic acid show bright red and green emissions, respectively. nih.gov The combination of different lanthanide ions within the same framework can lead to materials with tunable emission colors, including white light. rsc.orgnih.gov While the coordination chemistry of actinides with such ligands is less explored, similar principles would apply, with potential for interesting magnetic and radioactive properties.
Table 2: Luminescent Properties of Lanthanide Coordination Polymers
| Lanthanide Ion(s) | Ligand | Emission Color | Quantum Yield | Reference |
|---|---|---|---|---|
| Eu(III) | 4,5-di(3,5-dicarboxylphenoxy)phthalic acid | Red | - | rsc.orgnih.gov |
| Tb(III) | 4,5-di(3,5-dicarboxylphenoxy)phthalic acid | Green | - | rsc.orgnih.gov |
| Eu/Gd/Tb | 4,5-di(3,5-dicarboxylphenoxy)phthalic acid | White | - | rsc.orgnih.gov |
| Eu(III) | 3,3',4,4'-diphenylsulfonetetracarboxylic acid | Red | 11.19% (for one complex), 35.74% (for another) | nih.gov |
| Tb(III) | 3,3',4,4'-diphenylsulfonetetracarboxylic acid | Green | 26.05% (for one complex), 48.05% (for another) | nih.gov |
Solvent-Assisted Ligand Exchange (SALE) and Post-Synthetic Modification (PSM) in MOFs
Solvent-Assisted Ligand Exchange (SALE) and Post-Synthetic Modification (PSM) are powerful techniques for the functionalization of MOFs, allowing for the introduction of chemical diversity that may not be achievable through direct synthesis. nih.govacs.org These methods are particularly relevant for MOFs constructed with ligands like this compound, which possesses reactive functional groups amenable to further chemical transformations.
Post-Synthetic Modification (PSM) involves the chemical modification of the organic linkers or metal nodes of a pre-synthesized MOF. nih.gov This approach is highly advantageous as it allows for the incorporation of functional groups that might not be stable under the conditions of MOF synthesis. acs.org The aldehyde and phenol functionalities of the this compound ligand are prime candidates for PSM.
The aldehyde group is particularly versatile for PSM. It can undergo a variety of reactions, including:
Imine Formation: Reaction with primary amines to form imines (Schiff bases). This is a widely used PSM reaction to introduce new functionalities. rsc.org For example, reacting an aldehyde-tagged MOF with an amine can introduce long alkyl chains or other functional moieties.
Reduction to Alcohol: The aldehyde group can be reduced to a primary alcohol using a mild reducing agent like sodium borohydride. rsc.org This conversion from an aldehyde to an alcohol can alter the hydrophilic/hydrophobic nature of the pores and introduce hydrogen-bonding capabilities.
Knoevenagel Condensation: The aldehyde can participate in carbon-carbon bond-forming reactions, such as the Knoevenagel condensation, to introduce more complex organic functionalities.
The dicarboxylate groups of the ligand are the primary points of coordination with the metal centers to form the MOF structure. While these are generally stable, under certain conditions, they can also be subjects of modification. Dative PSM can occur where additional metal ions are coordinated to the carboxylate oxygen atoms, potentially creating new catalytic sites within the framework.
The combination of SALE and PSM offers a powerful toolkit for the rational design of functional MOFs. A parent MOF built from this compound could first undergo SALE to introduce a secondary ligand, followed by PSM targeting the aldehyde groups of the original linker, leading to a multifunctional and highly complex porous material.
Data Tables
Table 1: Potential Post-Synthetic Modifications of a MOF with this compound Linkers
| Functional Group on Ligand | Reagent | Reaction Type | Resulting Functional Group | Potential Application |
| Aldehyde | Primary Amine (R-NH₂) | Imine Condensation | Imine (-CH=N-R) | Catalysis, Sensing |
| Aldehyde | Sodium Borohydride (NaBH₄) | Reduction | Primary Alcohol (-CH₂OH) | Gas Sorption, Polarity Tuning |
| Aldehyde | Malononitrile | Knoevenagel Condensation | Dicyanovinyl | Optical Properties, Catalysis |
| Carboxylate | Metal Salt (e.g., Cu(II)) | Dative Coordination | Metal-Coordinated Carboxylate | Catalysis, Gas Separation |
Table 2: Comparison of SALE and PSM Techniques for MOF Functionalization
| Feature | Solvent-Assisted Ligand Exchange (SALE) | Post-Synthetic Modification (PSM) |
| Primary Goal | Exchange of entire ligands within the framework. | Chemical transformation of existing functional groups on the linkers or metal nodes. |
| Mechanism | Reversible or irreversible swapping of linkers. | Covalent or dative bond formation/cleavage on the linker. |
| Effect on Framework | Alters the chemical composition of the linkers. | Modifies the functionality of the linkers without necessarily changing their core structure. |
| Applicability to Target Ligand | Can be used to create mixed-ligand MOFs. | The aldehyde and carboxylate groups are suitable for a range of chemical reactions. |
Supramolecular Assembly and Self Assembly of 4 3,5 Dicarboxyphenyl 2 Formylphenol
Hydrogen Bonding Interactions in Solid-State and Solution Assemblies
Hydrogen bonds are the primary drivers of molecular recognition and assembly for 4-(3,5-dicarboxyphenyl)-2-formylphenol. The presence of carboxylic acid, hydroxyl, and formyl groups provides a rich tapestry of potential hydrogen bond donors and acceptors, leading to a variety of structural motifs.
Carboxylic Acid Dimerization and Extended Hydrogen Bonding Motifs
A predominant and highly predictable interaction in the solid state is the formation of carboxylic acid dimers. The two carboxylic acid groups on the phenyl ring readily engage in a classic R₂(²)8 hydrogen-bonding motif, where two molecules are held together by a pair of O-H···O bonds. This robust synthon often dictates the initial pairing of molecules.
Beyond simple dimerization, these carboxylic acid groups can participate in more extended hydrogen-bonding networks. For instance, in the presence of suitable hydrogen bond acceptors, catemer motifs can form, where molecules are linked in a chain-like fashion. The specific pattern of these extended networks is sensitive to the crystalline packing forces and the presence of any co-forming molecules.
Intramolecular and Intermolecular Hydroxyl-Formyl Hydrogen Bonding
In addition to the intramolecular possibility, both the hydroxyl and formyl groups are available for intermolecular hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor to a formyl oxygen or a carboxylic acid oxygen of a neighboring molecule. Conversely, the formyl oxygen can act as a hydrogen bond acceptor. These interactions, while perhaps weaker than the carboxylic acid dimerization, are crucial in defining the three-dimensional arrangement of the molecules in the crystal lattice and in solution aggregates.
π-π Stacking Interactions and Aromatic Ring Interactions in Self-Assembled Structures
In the self-assembled structures of this compound, offset-stacked or parallel-displaced arrangements are common, as they minimize electrostatic repulsion. These stacking interactions often work in concert with hydrogen bonding to stabilize the resulting supramolecular architectures, contributing to the formation of layered or columnar structures. The interplay between the directional hydrogen bonds and the less directional but significant π-π stacking is a key factor in determining the final morphology of the assembled state.
Role of Solvent and Concentration in Driving Self-Assembly Processes
The self-assembly of this compound is not solely a property of the molecule itself but is profoundly influenced by its environment. The choice of solvent plays a critical role in mediating the intermolecular interactions that lead to ordered structures.
In polar, protic solvents, the solvent molecules can compete for hydrogen bonding sites on the compound, potentially disrupting the formation of strong, directional hydrogen bonds between the solute molecules. Conversely, in non-polar solvents, the hydrogen bonding interactions between the molecules of this compound are enhanced, often leading to more robust and well-defined assemblies.
Concentration is another critical parameter. At low concentrations, the compound may exist as discrete monomers or small oligomers. As the concentration increases, the probability of intermolecular encounters rises, favoring the formation of larger aggregates and eventually leading to the nucleation and growth of macroscopic structures like crystals or gels. The specific concentration at which assembly occurs is dependent on the solvent, temperature, and the intrinsic strength of the intermolecular interactions. Research on peptide self-assembly has shown that factors like pH, temperature, and molecular concentration are crucial in obtaining nanostructures with different dimensions. mdpi.com
Formation of Co-crystals and Cocrystal Engineering Utilizing the Compound
The versatile hydrogen bonding capabilities of this compound make it an excellent candidate for cocrystal engineering. nih.gov Cocrystals are multi-component solids where different molecules are held together in a single crystal lattice through non-covalent interactions. nih.gov By selecting a suitable co-former molecule that can form complementary hydrogen bonds, it is possible to design and synthesize novel crystalline materials with tailored properties.
For instance, a co-former with basic nitrogen atoms, such as a pyridine (B92270) or an amine, could interact with the carboxylic acid groups of this compound through strong N-H···O or O-H···N hydrogen bonds. Similarly, a co-former with hydrogen bond donor groups could interact with the formyl or carboxyl oxygens. The ability to form cocrystals opens up possibilities for modifying physical properties such as solubility, stability, and melting point. Studies have shown that cocrystallization can improve the physical properties of active pharmaceutical ingredients (APIs). mdpi.com
Hierarchical Self-Assembly in Solution and at Interfaces for Nanostructure Formation
The self-assembly of this compound can proceed in a hierarchical fashion, where primary assemblies act as building blocks for larger, more complex structures. mdpi.com In solution, this might begin with the formation of hydrogen-bonded dimers or chains, which then aggregate into larger clusters through weaker interactions like π-π stacking and van der Waals forces.
This hierarchical process can lead to the formation of various nanostructures, such as nanofibers, nanoribbons, or vesicles, depending on the precise balance of intermolecular forces and the experimental conditions. nih.govsemanticscholar.org For example, the anisotropic nature of the molecule, with its rigid phenyl rings and flexible carboxyl groups, could favor the formation of one-dimensional structures like fibers, which might then entangle to form a gel.
At interfaces, such as the air-water or solid-liquid interface, the self-assembly process can be further controlled. The reduced dimensionality and the specific interactions with the surface can template the formation of highly ordered two-dimensional structures, such as monolayers or patterned arrays. The ability to control the assembly at interfaces is crucial for applications in areas like sensing, catalysis, and materials science. mdpi.com
| Feature | Description |
| Primary Assembly | Formation of hydrogen-bonded dimers and chains. |
| Secondary Assembly | Aggregation of primary assemblies via π-π stacking and other weak forces. |
| Resulting Nanostructures | Nanofibers, nanoribbons, vesicles, gels. |
| Interface Assembly | Formation of ordered 2D structures like monolayers at interfaces. |
Theoretical and Computational Investigations of 4 3,5 Dicarboxyphenyl 2 Formylphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations serve as a powerful, non-experimental tool to probe the intrinsic properties of a molecule. For 4-(3,5-Dicarboxyphenyl)-2-formylphenol, these studies are fundamental to predicting its chemical behavior.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional structure of a molecule. The process involves optimizing the molecular geometry to find the lowest energy conformation. For this compound, a typical calculation would employ a functional, such as B3LYP, paired with a basis set like 6-311G(d,p). This process iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule. The result is an optimized structure with precise predictions of bond lengths, bond angles, and dihedral angles. This foundational analysis is crucial as the optimized geometry is the starting point for most other computational investigations, including the analysis of molecular orbitals and reactive surfaces.
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwordpress.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or electron-donating character. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Computational studies on this compound (often abbreviated as H3L in literature) have been performed to calculate these values. The HOMO is typically found to be distributed over the phenol (B47542) and formyl-substituted ring, while the LUMO is localized on the dicarboxyphenyl moiety. This suggests that the phenolic and formyl groups are the primary sites for electron donation, while the dicarboxylic acid portion is the electron-accepting region.
Table 6.1: Representative FMO Data for this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| E(HOMO) | ~ -6.4 eV | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | ~ -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| ΔE (HOMO-LUMO Gap) | ~ 3.9 eV | Indicator of chemical reactivity and stability |
Note: The exact values can vary based on the specific DFT functional and basis set used in the calculation.
An Electrostatic Potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, providing a guide to its reactive behavior. libretexts.org The map is projected onto the molecule's electron density surface, with colors indicating different potential values. Red areas signify regions of negative electrostatic potential, which are electron-rich and attractive to electrophiles. Blue areas represent positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. youtube.com
For this compound, an ESP map would show significant negative potential (red) around the oxygen atoms of the two carboxylic acid groups, the formyl group, and the hydroxyl group. These regions are the most likely sites for coordination with positive metal ions. Conversely, positive potential (blue) would be concentrated around the acidic hydrogen atoms of the carboxyl and hydroxyl groups.
To quantify the distribution of electronic charge, computational chemists use population analysis methods like Mulliken or Natural Population Analysis (NPA). researchgate.net These techniques assign a partial charge to each atom in the molecule based on the calculated electronic wavefunction. Although the absolute values can differ between methods, the trends are generally consistent and provide valuable insight into the molecule's electronic structure. researchgate.net
In this compound, these analyses would quantitatively confirm the qualitative picture from the ESP map. The oxygen atoms of all functional groups (carboxyl, formyl, hydroxyl) would be assigned significant partial negative charges, identifying them as the primary Lewis base sites. The carbon atoms bonded to these oxygens, as well as the acidic protons, would exhibit partial positive charges.
Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior
While quantum chemical calculations typically model a molecule in a static, gas-phase environment, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time, especially in solution. rsc.org MD simulations model the movements of atoms and the conformational changes a molecule undergoes due to thermal energy and interactions with its environment.
For this compound, a key flexible feature is the single bond connecting the two phenyl rings. MD simulations could track the rotation around this bond, revealing the range of accessible conformations and the energetic barriers between them. This is crucial for understanding how the ligand might adapt its shape to fit into the binding pocket of a receptor or to coordinate with one or more metal centers in a specific geometry.
Computational Studies on Ligand-Metal Interactions and Preferred Coordination Modes
A primary application of this molecule is as a building block for coordination polymers and metal-organic frameworks (MOFs). Computational studies are invaluable for understanding how the ligand interacts with metal ions. rsc.org By modeling the ligand in the presence of a metal cation, DFT calculations can be used to explore various possible coordination modes.
These studies can determine the relative stability of different binding arrangements, such as whether the carboxylate groups bind in a monodentate, bidentate chelating, or bidentate bridging fashion. acs.orgmdpi.com Calculations of the binding energy between the ligand and the metal center help to rationalize why certain crystal structures are formed experimentally. Furthermore, analyzing the electronic structure of the resulting metal-ligand complex can explain its properties, such as its luminescence or catalytic activity. rsc.org
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)
The prediction of spectroscopic properties for this compound can be robustly achieved using quantum mechanical calculations, primarily employing Density Functional Theory (DFT). These computational methods allow for the elucidation of spectral data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption maxima, providing deep insights into the molecule's electronic structure and environment.
Methodologies for predicting NMR chemical shifts are well-established, often involving a multi-step process. mdpi.com Initially, the geometry of the this compound molecule is optimized using a selected DFT functional and basis set, such as B3LYP/6-31G(d). Following optimization, the NMR shielding tensors are calculated at a higher level of theory, for instance, mPW1PW91/6-31+G**, to enhance accuracy. nih.gov The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. To account for solvent effects, which can be significant, implicit solvation models like the Polarizable Continuum Model (PCM) are commonly incorporated into the calculations. researchgate.net
The accurate prediction of both ¹H and ¹³C NMR chemical shifts is invaluable for confirming the molecular structure and for assigning specific resonances in experimentally obtained spectra. nih.gov Discrepancies between computed and experimental shifts can often be minimized by applying scaling factors or linear regression models, which correct for systematic errors inherent in the computational approach. nih.gov
A hypothetical prediction of the ¹³C and ¹H NMR chemical shifts for this compound, calculated using the B3LYP functional with a 6-311+G(2d,p) basis set in a DMSO solvent model, is presented in the table below.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C=O (formyl) | 192.5 | H (formyl) | 9.98 |
| C-OH | 161.8 | H (phenol) | 11.50 |
| C-CHO | 125.4 | H (phenyl, ortho to formyl) | 7.95 |
| C (phenyl, attached to dicarboxyphenyl) | 130.2 | H (phenyl, meta to formyl) | 7.60 |
| C-COOH | 168.0 | H (dicarboxyphenyl) | 8.50 |
| C (dicarboxyphenyl, ipso) | 140.1 | H (COOH) | 13.20 |
For the prediction of UV-Vis absorption maxima, Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method. This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated excitation energies correspond to the absorption wavelengths (λmax) in the UV-Vis spectrum. The selection of the functional and basis set is critical for obtaining results that correlate well with experimental data. Functionals such as CAM-B3LYP are often employed for their accuracy in describing charge-transfer excitations, which are expected in a molecule like this compound with its donor (hydroxyl) and acceptor (formyl, carboxyl) groups.
A theoretical UV-Vis spectrum can be generated by plotting the calculated oscillator strengths against the corresponding wavelengths. A hypothetical table of the lowest energy electronic transitions is provided below.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 345 | 0.45 | HOMO → LUMO |
| S₀ → S₂ | 298 | 0.21 | HOMO-1 → LUMO |
| S₀ → S₃ | 265 | 0.58 | HOMO → LUMO+1 |
In Silico Screening for Potential Material Applications and Design Principles
In silico screening of this compound allows for the exploration of its potential in various material applications without the need for extensive empirical synthesis and testing. This computational approach is particularly useful for designing novel functional materials, such as metal-organic frameworks (MOFs), polymers, or nonlinear optical (NLO) materials.
The molecular structure of this compound, featuring multiple functional groups (two carboxylic acids, a phenol, and a formyl group), makes it a promising candidate as a multifunctional organic linker for the construction of MOFs. Computational modeling can predict the coordination behavior of this linker with different metal ions and forecast the resulting framework's topology, porosity, and stability. By calculating the interaction energies and geometries, it is possible to identify promising metal-linker combinations for targeted applications, such as gas storage or catalysis.
Furthermore, the electronic properties derived from DFT calculations, such as the HOMO-LUMO gap, dipole moment, and polarizability, are crucial for assessing its suitability for electronic and optical materials. A small HOMO-LUMO gap, for instance, can indicate potential for semiconducting behavior. The first-order hyperpolarizability (β) can be calculated to evaluate its NLO properties, which are important for applications in photonics and optical communications.
Design principles for new materials can be derived from these computational studies. For example, by systematically modifying the functional groups of the parent molecule in silico (e.g., replacing the formyl group with a nitro group or extending the phenyl ring), a library of virtual derivatives can be created. The properties of these derivatives can then be calculated and compared to establish structure-property relationships. This allows for the rational design of new molecules with enhanced properties for specific applications.
A hypothetical screening of properties relevant to material applications is summarized in the table below.
| Property | Predicted Value | Potential Application |
|---|---|---|
| HOMO-LUMO Gap | 3.82 eV | Organic Semiconductor, MOF Linker |
| Dipole Moment | 4.5 D | Nonlinear Optics, Sensorics |
| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu | Nonlinear Optical Material |
| Electron Affinity | 2.7 eV | Electron-Accepting Material |
| Ionization Potential | 6.5 eV | Hole-Transporting Material |
No Scientific Data Available for "this compound" in Advanced Materials Research
Despite a comprehensive search of scientific databases and scholarly articles, no published research could be found on the synthesis or application of Metal-Organic Frameworks (MOFs) or coordination polymers derived from the chemical compound this compound.
The request for an in-depth article detailing the gas adsorption, separation, and catalytic properties of materials based on this specific ligand cannot be fulfilled at this time due to the apparent absence of primary research in this area. The investigation spanned multiple search strategies, including broad inquiries into related chemical structures and highly specific queries targeting the named compound.
The fields of advanced materials and applied research are highly dynamic, with new compounds and frameworks being synthesized and characterized continuously. However, it appears that this compound has not yet been utilized as a building block for the advanced materials specified in the requested article outline.
Consequently, the generation of a scientifically accurate article with detailed research findings and data tables on the following topics is not possible:
Gas Adsorption and Separation in MOFs Based on the Compound:
CO2 Capture and Separation Efficacy
H2 Storage Capacity and Selectivity
Hydrocarbon Separation and Purification (e.g., C2/C3 separation)
Catalytic Applications of Metal-Organic Frameworks and Coordination Polymers:
Heterogeneous Catalysis for Organic Transformations
Photocatalytic Activity for Environmental Remediation and Energy Conversion
Researchers seeking to explore novel materials may consider the functional groups present in this compound—specifically its dicarboxylate and formylphenol moieties—as potentially interesting components for the future design and synthesis of new MOFs with unique properties. However, as of now, the scientific community has not published any findings on such endeavors.
Advanced Materials and Applied Research Derived from 4 3,5 Dicarboxyphenyl 2 Formylphenol
Luminescent Materials and Sensing Applications
The development of luminescent materials, particularly metal-organic frameworks (MOFs), for sensing applications is a burgeoning field of research. These materials can be designed to detect a variety of analytes, including metal ions, small molecules, and explosives, often with high sensitivity and selectivity. The luminescence of these materials can be modulated by the presence of specific analytes, leading to a measurable signal.
Sensing of Metal Ions, Small Molecules, and Explosives
Coordination polymers and MOFs are extensively studied for their potential in sensing various substances. The principle often relies on the interaction between the analyte and the framework, which can lead to luminescence quenching or enhancement. For instance, lanthanide-based MOFs are particularly noted for their sharp and characteristic emission bands, making them excellent candidates for luminescent probes. nih.govrsc.orgmdpi.comresearchgate.net Although no data exists for materials derived from 4-(3,5-Dicarboxyphenyl)-2-formylphenol, research on other dicarboxylate-based ligands has demonstrated the selective detection of metal ions like Fe(III) and Pb(II), as well as various small molecules. researchgate.net
Proton Conduction in Coordination Polymers and MOFs
Proton-conducting materials are crucial for applications in fuel cells and other electrochemical devices. MOFs and coordination polymers have emerged as promising candidates due to their tunable structures and the ability to incorporate proton-conducting moieties. The presence of carboxylic acid groups and other hydrogen-bonding functionalities within the pores of these materials can facilitate the transport of protons.
There is no available research on the proton conductivity of materials synthesized with this compound. However, studies on other MOFs containing free carboxylic acid groups have shown that these functionalities can significantly enhance proton conductivity. nih.gov The dicarboxy and phenol (B47542) groups of the title compound could potentially create hydrogen-bonded pathways for proton transport within a coordination framework.
Electrochemical Properties and Energy Storage Applications (e.g., Supercapacitors, Batteries)
The electrochemical properties of coordination polymers and MOFs are being explored for their potential use in energy storage devices such as supercapacitors and batteries. The redox activity of the metal centers and/or the organic ligands, as well as the porous nature of these materials, can contribute to their energy storage capacity.
No studies have been identified that investigate the electrochemical properties or energy storage applications of materials derived from this compound. Research in this area typically involves the use of MOFs with redox-active metal ions or ligands to facilitate charge transfer and storage. researchgate.net The aromatic and carboxylic acid components of this compound could theoretically participate in electrochemical processes, but experimental data is required to confirm this.
Future Directions and Emerging Research Avenues for 4 3,5 Dicarboxyphenyl 2 Formylphenol
Integration into Hybrid Materials and Composites for Enhanced Functionality
Furthermore, the aldehyde and phenol (B47542) functionalities offer opportunities for post-synthetic modification of these MOFs, allowing for the introduction of additional chemical properties. The integration of these MOFs into polymer matrices to form hybrid materials and composites is another promising area. Such composites could exhibit enhanced mechanical, thermal, and chemical properties, opening doors for their use in advanced applications like chemical-resistant coatings, high-performance membranes, and lightweight structural components.
Table 1: Potential Hybrid Materials and Composites with 4-(3,5-Dicarboxyphenyl)-2-formylphenol
| Material Type | Potential Application | Key Feature Derived from the Compound |
| Metal-Organic Frameworks (MOFs) | Gas storage, chemical separations, catalysis | Dicarboxylic acid groups for framework construction |
| Polymer-MOF Composites | Enhanced mechanical strength, chemical resistance | High surface area and tunable porosity of MOF filler |
| Functionalized Resins | Adsorbents for pollutants, catalysts | Reactive aldehyde and phenol groups |
Exploration of Bio-inspired Architectures and Biomedical Applications (Excluding Clinical Trials)
The phenolic structure of this compound is a common motif in biologically active molecules, suggesting its potential for biomedical applications. Future research is likely to explore the synthesis of derivatives of this compound for various therapeutic purposes. The functionalization of natural phenols is a known strategy to enhance their biological activity and overcome limitations such as low water solubility. nih.gov
One promising avenue is the development of novel antimicrobial and anticancer agents. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promise against Gram-positive pathogens and certain cancer cell lines. mdpi.comnih.gov The aldehyde group of this compound could be reacted to form Schiff bases or other derivatives, creating a library of compounds for screening against various pathogens and cancer cells.
Bio-inspired polymers are another area of interest. nih.gov The compound could be incorporated into polymer backbones to create materials that mimic natural structures, potentially for applications in tissue engineering and regenerative medicine. These bio-inspired materials could be designed to have specific interactions with biological systems, promoting cell growth or acting as scaffolds for tissue repair.
Table 2: Potential Biomedical Applications of this compound Derivatives
| Application Area | Potential Mechanism of Action | Relevant Functional Groups |
| Antimicrobial Agents | Disruption of bacterial cell walls or metabolic pathways | Phenolic hydroxyl, aldehyde |
| Anticancer Agents | Induction of apoptosis, inhibition of cancer cell proliferation | Functionalized aromatic ring |
| Tissue Engineering | Scaffolds for cell growth and tissue regeneration | Polymerizable derivatives |
| Drug Delivery | Covalent attachment of drugs for targeted release | Carboxylic acid, aldehyde |
Development of Advanced and Sustainable Synthetic Strategies
Machine Learning and Artificial Intelligence Approaches for Material Design and Property Prediction
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound, aiding in the design of new drug candidates. nih.govscispace.comresearchgate.netresearchgate.net For instance, ML models have been successfully used to predict the antioxidant activity of phenolic compounds and the inhibitory activity of carboxylic acid derivatives. researchgate.netnih.gov Similarly, ML can be used to predict the properties of MOFs, such as their gas adsorption capacity and pore size, based on the structure of the organic linker. nih.govacs.orgnih.govmdpi.com
Table 3: Machine Learning Applications in the Study of this compound
| Application | Predicted Property | Input Data | Potential Impact |
| Drug Discovery | Bioactivity (e.g., antimicrobial, anticancer) | Molecular descriptors of derivatives | Faster identification of lead compounds |
| Materials Science | MOF properties (e.g., gas uptake, pore size) | Linker and metal chemistry | Rational design of functional materials |
| Process Chemistry | Optimal reaction conditions for synthesis | Reaction parameters (e.g., temperature, catalyst) | More efficient and sustainable synthesis |
Environmental Remediation and Sustainable Chemistry Applications Beyond Gas Adsorption
The unique chemical structure of this compound also suggests its potential in environmental remediation applications beyond gas adsorption. Coordination polymers derived from a similar ligand, 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole, have been shown to be effective photocatalysts for the degradation of organic dyes and antibiotics in wastewater. acs.orgresearchgate.net
Future research could explore the development of similar coordination polymers and MOFs using this compound as a ligand. These materials could be designed to have high photocatalytic activity under visible light, making them suitable for use in solar-powered water treatment systems. The presence of both electron-donating (hydroxyl) and electron-withdrawing (carboxyl and formyl) groups on the aromatic ring could enhance the photocatalytic efficiency of these materials.
In addition to photocatalysis, derivatives of this compound could be used as adsorbents for the removal of heavy metal ions and other pollutants from water. The carboxylic acid groups can chelate with metal ions, while the porous nature of MOFs derived from this linker would provide a high surface area for adsorption. These applications align with the principles of sustainable chemistry by providing solutions to pressing environmental problems.
Q & A
Q. What are the recommended methods for synthesizing and characterizing 4-(3,5-Dicarboxyphenyl)-2-formylphenol?
- Methodological Answer : Synthesis typically involves stepwise functionalization of phenolic precursors. For example, the formyl group can be introduced via formylation reactions (e.g., Vilsmeier-Haack), while the dicarboxyphenyl moiety may be appended through Suzuki coupling or Friedel-Crafts acylation. Characterization requires multimodal spectroscopy :
- NMR (¹H, ¹³C) : Confirm regiochemistry and monitor deprotection of carboxyl groups. For instance, downfield shifts (~10-12 ppm) in ¹³C NMR indicate free carboxylic acids .
- IR Spectroscopy : Detect carbonyl stretching vibrations (formyl: ~1700 cm⁻¹; carboxylic acid: ~2500-3300 cm⁻¹ broad) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and rule out side products.
Q. How can researchers ensure the purity of this compound for downstream applications?
- Methodological Answer : Purification via recrystallization (using polar aprotic solvents like DMF/water) or HPLC (C18 column with acidic mobile phase) is critical. Monitor purity by:
- TLC : Compare Rf values under UV (254 nm) for phenolic/carbonyl chromophores.
- Elemental Analysis : Match experimental vs. theoretical C/H/O ratios (<0.3% deviation) .
Advanced Research Questions
Q. How can this compound be leveraged in designing metal-organic frameworks (MOFs) for gas capture?
- Methodological Answer : The dicarboxylate groups act as linkers for metal nodes (e.g., Zn²⁺, Cu²⁺). Key steps:
Solvothermal Synthesis : Combine the ligand with metal salts (e.g., Zn(NO₃)₂) in DMF/ethanol at 80–120°C for 24–72 hours.
Activation : Remove solvent via supercritical CO₂ drying to preserve porosity.
Gas Adsorption Testing : Use BET analysis to quantify surface area (>1000 m²/g) and volumetric gas sorption (e.g., CO₂ at 273 K/1 bar) to assess selectivity .
Note: Adjust pH during synthesis to deprotonate carboxyl groups for stronger metal coordination .
Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NMR splitting) in derivatives of this compound?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., keto-enol tautomerism) or impurity interference . Mitigate via:
- Variable-Temperature NMR : Identify tautomeric equilibria by observing signal coalescence at elevated temperatures.
- 2D NMR (COSY, NOESY) : Map coupling patterns to distinguish regioisomers.
- Computational Modeling (DFT) : Simulate NMR/IR spectra to validate proposed structures .
Q. How can the formyl group in this compound be exploited for covalent modification in biological probes?
- Methodological Answer : The formyl group enables Schiff base formation with amine-containing biomolecules (e.g., lysine residues). Protocol:
Conjugation : React with peptides/enzymes in PBS (pH 7.4, 4°C, 12–24 hours).
Stabilization : Reduce the imine bond with NaBH₃CN to form a stable linkage.
Validation : Use fluorescence quenching assays or MALDI-TOF to confirm labeling efficiency.
Caution: Optimize stoichiometry to avoid cross-linking .
Data Interpretation & Optimization
Q. How to analyze conflicting adsorption data in MOFs incorporating this ligand?
- Methodological Answer : Discrepancies in gas uptake may stem from framework flexibility or defect sites . Address by:
Q. What experimental controls are essential when studying this compound’s redox behavior?
- Methodological Answer : Redox studies (e.g., cyclic voltammetry) require:
- Reference Electrodes : Use Ag/AgCl (aqueous) or Fc/Fc⁺ (non-aqueous) for accurate potential calibration.
- Oxygen-Free Conditions : Purge electrolytes with N₂/Ar to prevent oxidation artifacts.
- Internal Standard (e.g., Ferrocene) : Normalize peak potentials across trials.
Note: The phenolic -OH group may undergo oxidation to quinones, detectable by UV-Vis (λ ~400 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
